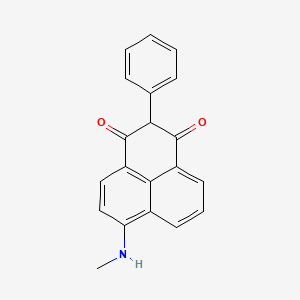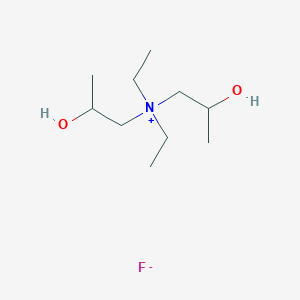![molecular formula C9H12BrCl3N2O B14312509 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole CAS No. 110076-65-8](/img/structure/B14312509.png)
1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Chlorination of the imidazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride, often in the presence of a catalyst .
Attachment of the Bromopentyl Group:
- The bromopentyl group can be introduced via an etherification reaction. This involves the reaction of 5-bromopentanol with a suitable alkylating agent in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole typically involves multiple steps:
Chemical Reactions Analysis
Types of Reactions: 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole can undergo various chemical reactions, including:
-
Nucleophilic Substitution:
-
Oxidation and Reduction:
-
Electrophilic Substitution:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products:
- Substituted imidazoles with various functional groups replacing the bromine atom.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole has several applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
-
Biology:
-
Medicine:
-
Industry:
Mechanism of Action
The mechanism by which 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole exerts its effects depends on its application:
-
Antimicrobial Activity:
-
Enzyme Inhibition:
-
Receptor Modulation:
Comparison with Similar Compounds
- 1-{[(5-Chloropentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole
- 1-{[(5-Iodopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole
- 1-{[(5-Fluoropentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole
Comparison:
-
Uniqueness:
- The presence of the bromine atom in 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole provides unique reactivity compared to its chloro, iodo, and fluoro analogs .
- Bromine’s moderate electronegativity and size make it a versatile leaving group in substitution reactions, offering a balance between reactivity and stability .
-
Reactivity:
Properties
CAS No. |
110076-65-8 |
|---|---|
Molecular Formula |
C9H12BrCl3N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(5-bromopentoxymethyl)-2,4,5-trichloroimidazole |
InChI |
InChI=1S/C9H12BrCl3N2O/c10-4-2-1-3-5-16-6-15-8(12)7(11)14-9(15)13/h1-6H2 |
InChI Key |
QVUXZZRUJRUSPA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCN1C(=C(N=C1Cl)Cl)Cl)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)
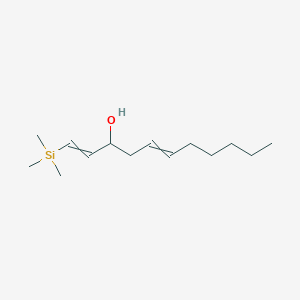
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)



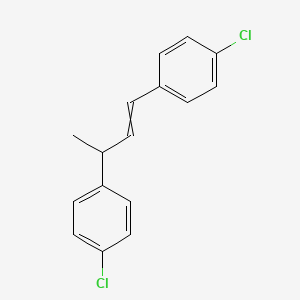
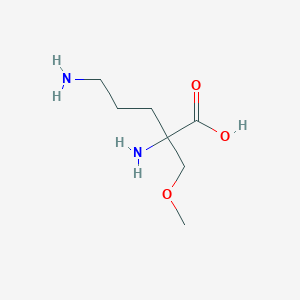
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
